Einecs 258-578-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

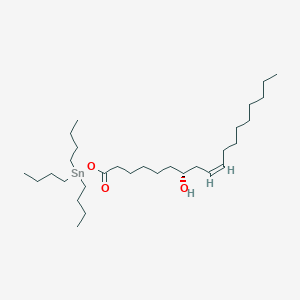

Structure

2D Structure

Properties

CAS No. |

53478-61-8 |

|---|---|

Molecular Formula |

C30H60O3Sn |

Molecular Weight |

587.5 g/mol |

IUPAC Name |

tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C18H34O3.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21;3*1-3-4-2;/h9,11,17,19H,2-8,10,12-16H2,1H3,(H,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1/b11-9-;;;;/t17-;;;;/m0..../s1 |

InChI Key |

YKPRVCJHJOFFKK-NXOCEBJNSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\C[C@@H](CCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC)O |

Canonical SMILES |

CCCCCCCCC=CCC(CCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Einecs 258-578-7 (tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of the substance identified by EINECS number 258-578-7. The compound is chemically known as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.[1] Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates general characteristics and properties of tributyltin (TBT) compounds to provide a broader context for its anticipated chemical behavior. TBT compounds are a class of organotin compounds containing the (C₄H₉)₃Sn group.[2]

Tributyltin compounds have historically been used as biocides, particularly in anti-fouling paints for marine vessels, as well as in wood preservation and as stabilizers in PVC.[2][3][4] However, their use has been significantly restricted due to their high toxicity to non-target aquatic organisms and their role as endocrine disruptors.[2][5][6]

Chemical and Physical Properties

The primary identifier for this compound is EINECS 258-578-7 . It is also identified by CAS Number 53478-61-8 .[1] The molecular formula is C₃₀H₆₀O₃Sn .[1]

Quantitative Data

The following table summarizes the computed physical and chemical properties for tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.

| Property | Value | Source |

| Molecular Weight | 587.5 g/mol | PubChem[1] |

| Monoisotopic Mass | 588.356448 Da | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Heavy Atom Count | 34 | PubChem[1] |

| Defined Atom Stereocenter Count | 1 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 1 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 2 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

General Properties of Tributyltin (TBT) Compounds

The properties of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate can be further inferred from the general characteristics of tributyltin compounds.

| Property | Description | Source |

| Solubility | Generally have low water solubility but are highly soluble in organic solvents.[2][7] | Wikipedia,[2][7] |

| Stability | The carbon-tin bond is relatively stable to air and moisture.[8][9][10] However, cleavage can occur with halogens, mineral acids, and other agents.[8] TBT compounds can degrade in the environment, with half-lives of one to two weeks in marine water.[2] | Gelest, Inc.,[8] Lupine Publishers,[9][10] Wikipedia[2] |

| Reactivity | The reactivity is influenced by the lability of the anionic group attached to the tin atom.[8] Organotin hydrides can undergo reactions like hydrostannation.[8] | Gelest, Inc.[8] |

| Octanol-Water Partition Coefficient (Log Kow) | TBT compounds are moderately hydrophobic, with Log Kow values typically ranging from 3.19 to 3.84.[2][3] | Wikipedia,[2] Miljøstyrelsen[3] |

Experimental Protocols

Chromatographic and Mass Spectrometric Analysis

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common techniques for the detection and quantification of organotin compounds.[11][12]

Workflow for Chromatographic Analysis of Organotin Compounds

Caption: General workflow for the analysis of organotin compounds.

-

Sample Preparation : Extraction from the matrix (e.g., sediment, water, biological tissue) is typically performed using an organic solvent.[13] For GC analysis, a derivatization step is often required to increase the volatility of the organotin compounds.[11][14]

-

Gas Chromatography (GC) : GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector is a common method.[15][16] Derivatization to form more volatile species is a key step.[14]

-

Liquid Chromatography (LC) : LC, particularly high-performance liquid chromatography (HPLC), coupled with tandem mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS) allows for the direct analysis of organotin compounds without derivatization.[12][17][18][19]

-

Supercritical Fluid Chromatography (SFC) : SFC coupled with ICP-MS has also been utilized for the separation of organotin compounds.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds.[21][22]

-

¹H and ¹³C NMR : Provide information about the organic ligands attached to the tin atom.

-

¹¹⁹Sn NMR : Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity.[23][24] The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination number and geometry of the tin atom, covering a wide range.[23][24]

Biological Activity and Signaling Pathways

Specific studies on the biological activity of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate are not available. However, the well-documented effects of tributyltin compounds provide a strong indication of its potential biological interactions.

TBT compounds are known endocrine disruptors and can interfere with various biological processes.[2][5] They are highly toxic to a wide range of organisms.[6][25]

One of the key mechanisms of TBT toxicity involves the inhibition of mitochondrial oxidative phosphorylation.[25][26] TBT can also impact the immune system and has been shown to induce adipogenesis.[2][27] In some species, TBT can cause imposex, the development of male characteristics in females.[6]

Recent studies have also investigated the potential of organotin compounds as anticancer agents, with some tributyltin derivatives showing cytotoxicity to cancer cell lines.[28]

Proposed Signaling Pathway for TBT Endocrine Disruption

Caption: A simplified diagram of TBT's potential endocrine disruption.

Conclusion

This compound, or tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, is an organotin compound for which specific experimental data is limited. However, by examining the well-established properties of the broader class of tributyltin compounds, its chemical behavior, reactivity, and biological activity can be reasonably inferred. It is expected to exhibit low water solubility, high solubility in organic solvents, and significant biological activity, including potential endocrine-disrupting effects. The analytical methodologies described in this guide provide a framework for its further characterization. Given the known toxicity of TBT compounds, appropriate safety precautions should be taken when handling this substance.

References

- 1. This compound | C30H60O3Sn | CID 16684098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tributyltin - Wikipedia [en.wikipedia.org]

- 3. www2.mst.dk [www2.mst.dk]

- 4. Tributyltin Compounds - Environmental Health Criteria 116 - Overton [app.overton.io]

- 5. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. healthandenvironment.org [healthandenvironment.org]

- 7. Tributyltin oxide - Wikipedia [en.wikipedia.org]

- 8. gelest.com [gelest.com]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. sciex.com [sciex.com]

- 13. researchgate.net [researchgate.net]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. analchemres.org [analchemres.org]

- 17. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]

- 18. Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of tri- and tetra-organotin compounds by supercritical fluid chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals - UBC Library Open Collections [open.library.ubc.ca]

- 23. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 24. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 25. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 26. dspace.library.uu.nl [dspace.library.uu.nl]

- 27. Toxicity of tributyltin to the European flat oyster Ostrea edulis: Metabolomic responses indicate impacts to energy metabolism, biochemical composition and reproductive maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]

An In-depth Technical Guide to the Synthesis of Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, an organotin ester of a specific unsaturated hydroxy fatty acid. Given the limited direct literature on this exact molecule, this document outlines two primary, chemically sound synthesis strategies based on established organotin chemistry: direct esterification using bis(tributyltin) oxide and a two-step approach involving the formation of a carboxylate salt followed by reaction with tributyltin chloride. This guide includes detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthetic pathways and workflows using Graphviz (DOT language) to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

Organotin compounds, particularly tributyltin derivatives, have found extensive applications in organic synthesis, catalysis, and as biologically active agents. The synthesis of organotin esters from carboxylic acids is a fundamental transformation that imparts unique chemical and physical properties to the parent acid. Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is a complex molecule featuring a long-chain unsaturated hydroxy fatty acid backbone linked to a tributyltin moiety via an ester bond. While specific literature on this exact isomer is scarce, its synthesis can be approached through well-established methods for organotin carboxylate formation.

This guide details two robust synthetic pathways, providing researchers with the necessary theoretical and practical knowledge to produce this and similar organotin esters. The methodologies are designed to be adaptable and are accompanied by visualizations to clarify the reaction workflows.

Proposed Synthesis Pathways

Two primary pathways for the synthesis of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate are presented below. Both methods start with the precursor (Z,7R)-7-hydroxyoctadec-9-enoic acid.

Pathway 1: Direct Esterification with Bis(tributyltin) oxide

This pathway involves the direct reaction of (Z,7R)-7-hydroxyoctadec-9-enoic acid with bis(tributyltin) oxide. This is an equilibrium reaction where water is produced as a byproduct. To drive the reaction to completion, the water is typically removed azeotropically using a Dean-Stark apparatus.

Caption: Pathway 1: Direct Esterification.

Pathway 2: Synthesis via Carboxylate Salt and Tributyltin Chloride

This two-step pathway first involves the deprotonation of (Z,7R)-7-hydroxyoctadec-9-enoic acid with a suitable base (e.g., sodium hydroxide (B78521) or sodium methoxide) to form the corresponding carboxylate salt. This salt is then reacted with tributyltin chloride in an anhydrous solvent to yield the final product and a salt byproduct (e.g., sodium chloride).

An In-depth Technical Guide to the Biocidal Mechanism of Action of 2-Bromo-2-nitropropane-1,3-diol (Bronopol)

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The European Inventory of Existing Commercial Chemical Substances (EINECS) number 258-578-7 corresponds to tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate[1]. The widely recognized biocide, commonly referred to in the context of the mechanism described herein, is 2-bromo-2-nitropropane-1,3-diol, commercially known as Bronopol. The correct EINECS number for Bronopol is 200-143-0. This guide will focus on the biocidal action of Bronopol.

Executive Summary

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum biocide effective against a wide range of bacteria, fungi, and yeasts. Its primary mechanism of action is centered on the oxidation of essential thiol groups within microbial cells, leading to the inhibition of vital enzymes and disruption of cellular processes[2][3][4]. Under aerobic conditions, this interaction generates reactive oxygen species (ROS), which contribute significantly to its bactericidal activity. In anoxic environments, a secondary, slower reaction with thiols occurs, leading to the consumption of Bronopol and eventual cessation of its inhibitory effect[3][4]. This dual mechanism makes Bronopol a versatile and effective antimicrobial agent in various industrial and pharmaceutical applications.

Core Mechanism of Action

The biocidal activity of Bronopol is multifaceted and environment-dependent, primarily revolving around its interaction with sulfhydryl groups of proteins and enzymes within microorganisms.

Aerobic Conditions: Thiol Oxidation and Oxidative Stress

Under aerobic conditions, Bronopol's primary mechanism involves a catalytic cycle of thiol oxidation[3][4].

-

Thiol Interaction: Bronopol reacts with essential thiol-containing molecules in the bacterial cell, such as cysteine and glutathione[2][3][4].

-

Disulfide Bridge Formation: This reaction leads to the oxidation of thiols to disulfides, causing the formation of disulfide bridges. This alteration in protein structure leads to the inhibition of enzyme function, particularly dehydrogenase activity, which is crucial for cellular respiration[5].

-

Generation of Reactive Oxygen Species (ROS): A key feature of this process is the consumption of oxygen and the generation of superoxide (B77818) and peroxide radical anions[2][3][4]. These ROS are highly cytotoxic, causing widespread damage to cellular components, including DNA, lipids, and proteins.

-

Bactericidal Effect: The combination of enzyme inhibition and severe oxidative stress results in a potent bactericidal effect[3][4].

Anoxic Conditions: Direct Thiol Interaction

In the absence of oxygen, Bronopol exhibits a different, less potent mechanism of action[3][4].

-

Direct Thiol Oxidation: Bronopol directly oxidizes intracellular thiols, such as glutathione, to their corresponding disulfides.

-

Bronopol Consumption: Unlike the catalytic cycle in aerobic conditions, this reaction consumes Bronopol.

-

Bacteriostasis: This leads to a period of bacteriostasis, where bacterial growth is inhibited. However, as Bronopol is consumed, its concentration decreases, eventually allowing the bacteria to resume growth[3][4].

The following diagram illustrates the dual mechanism of action of Bronopol.

Caption: Dual mechanism of action of Bronopol under aerobic and anoxic conditions.

Quantitative Data: Biocidal Efficacy

The efficacy of Bronopol varies depending on the target microorganism and environmental conditions. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its biocidal activity.

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Escherichia coli | Gram-negative Bacteria | 13 | [3] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5 - 50 | [2] |

| Staphylococcus aureus | Gram-positive Bacteria | 32 | [6] |

| Gram-negative bacteria | Bacteria | 12.5 - 50 | |

| Gram-positive cocci | Bacteria | >50 | [2] |

| Fungi | Fungi | Minimal activity | [2] |

| T. ovolyticus | Bacteria | 16-32 | [6] |

Experimental Protocols

The investigation of Bronopol's mechanism of action typically involves a series of microbiological and biochemical assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of Bronopol against a target bacterium using the broth microdilution method.

-

Preparation of Bronopol Stock Solution: Prepare a stock solution of Bronopol in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 10,000 µg/mL).

-

Bacterial Inoculum Preparation: Culture the target bacterium in an appropriate broth medium overnight at its optimal growth temperature. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the Bronopol stock solution in the appropriate broth medium to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no Bronopol) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Bronopol that completely inhibits visible growth of the bacterium.

Assay for Thiol Oxidation

This protocol describes a method to measure the oxidation of a model thiol, such as cysteine, by Bronopol.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4). Add a known concentration of cysteine to the buffer.

-

Initiation of Reaction: Add a specific concentration of Bronopol to the cysteine solution to initiate the reaction.

-

Measurement of Thiol Depletion: At various time points, take aliquots of the reaction mixture and measure the concentration of remaining free thiols using Ellman's reagent (DTNB). The decrease in absorbance at 412 nm corresponds to the oxidation of thiols.

-

Data Analysis: Plot the concentration of free thiols over time to determine the rate of thiol oxidation.

Measurement of Oxygen Consumption

This experiment quantifies the consumption of oxygen during the reaction of Bronopol with thiols.

-

Experimental Setup: Use a sealed reaction vessel equipped with an oxygen electrode.

-

Reaction Components: Add a buffered solution of a thiol (e.g., cysteine) to the reaction vessel and allow it to equilibrate.

-

Initiation and Monitoring: Inject a solution of Bronopol into the vessel and immediately begin monitoring the dissolved oxygen concentration using the oxygen electrode.

-

Data Recording: Record the oxygen concentration over time to determine the rate of oxygen consumption.

The following diagram outlines a typical experimental workflow for investigating the mechanism of action of Bronopol.

Caption: Experimental workflow for elucidating Bronopol's mechanism of action.

Conclusion

Bronopol's efficacy as a biocide stems from its ability to induce both direct enzymatic inhibition through thiol oxidation and broader cellular damage via the generation of reactive oxygen species. This dual mechanism, which adapts to the availability of oxygen, allows for its effective use across a wide range of applications. Understanding these core principles is essential for the development of new antimicrobial strategies and for the effective and safe application of this important biocide.

References

- 1. Einecs 258-578-7 | C30H60O3Sn | CID 16684098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Einecs 258-578-7 (tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organotin compound with EINECS number 258-578-7, chemically identified as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate (CAS No. 53478-61-8). As a member of the tributyltin (TBT) family, its environmental behavior is of significant interest due to the known ecotoxicological effects of this class of compounds. This document synthesizes available data on its persistence, degradation pathways, mobility, and bioaccumulation potential, offering a valuable resource for environmental risk assessment and management.

While specific experimental data for Einecs 258-578-7 is limited in publicly available literature, this guide leverages data from closely related tributyltin compounds and established principles of environmental chemistry to provide a robust assessment. The primary degradation pathway for TBT compounds involves the sequential cleavage of the tin-carbon bonds.

Chemical Identity and Physical-Chemical Properties

| Property | Value | Reference |

| EINECS Number | 258-578-7 | PubChem |

| CAS Number | 53478-61-8 | PubChem |

| IUPAC Name | tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate | PubChem |

| Molecular Formula | C30H60O3Sn | PubChem[1] |

| Molecular Weight | 587.5 g/mol | PubChem[1] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.19 – 3.84 (for TBT in distilled water) | Wikipedia |

| Water Solubility | Low (general for TBT compounds) | Wikipedia |

| Vapor Pressure | Low (general for TBT compounds) | Miljøstyrelsen |

Environmental Fate and Degradation

The environmental fate of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is governed by a combination of biotic and abiotic degradation processes, partitioning into different environmental compartments, and the potential for bioaccumulation.

Degradation

Degradation of tributyltin compounds proceeds through the sequential removal of butyl groups from the tin atom, a process known as debutylation. This results in the formation of less toxic dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) derivatives, and ultimately inorganic tin.[2] This degradation can be mediated by both biological and physical processes.

Biodegradation is the primary mechanism for the breakdown of TBT compounds in the environment.[3] A variety of microorganisms, including bacteria, algae, and fungi, are capable of metabolizing TBT.[2] The rate of biodegradation is influenced by environmental conditions such as temperature, oxygen availability, and the microbial population present.[2]

-

Aerobic Degradation: In the presence of oxygen, microorganisms facilitate the oxidative cleavage of the tin-carbon bonds.

-

Anaerobic Degradation: Biodegradation can also occur under anaerobic conditions, although typically at a slower rate.

The ester linkage in tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is also susceptible to biological hydrolysis, which would separate the tributyltin moiety from the fatty acid chain.

Photodegradation (Photolysis): TBT compounds can be degraded by ultraviolet (UV) radiation from sunlight.[4] This process is a significant abiotic degradation pathway in surface waters. The rate of photolysis is dependent on factors such as water clarity, depth, and the intensity of solar radiation.

Hydrolysis: The tin-carbon bonds in TBT are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a major degradation pathway for the tributyltin moiety.[5] However, the ester linkage in the molecule can undergo hydrolysis, particularly at higher or lower pH values, which would release the tributyltin cation.

Environmental Distribution and Mobility

Tributyltin compounds exhibit low water solubility and a strong tendency to adsorb to particulate matter, soil, and sediment. This partitioning behavior significantly influences their mobility and bioavailability in the environment.

-

Soil and Sediment: Due to their hydrophobic nature, TBT compounds have a high affinity for organic matter in soil and sediment, leading to their accumulation in these compartments.[6] They are generally considered to be immobile in soil. The organic carbon-normalized partition coefficient (Koc) for TBT is a key parameter in assessing its mobility.

-

Water: In the aquatic environment, TBT compounds will predominantly be associated with suspended solids and sediment rather than being dissolved in the water column.[5]

Bioaccumulation

Tributyltin compounds are known to be bioaccumulative, meaning they can accumulate in the tissues of living organisms to concentrations higher than in the surrounding environment.[7] This is due to their lipophilic (fat-loving) nature, which allows them to be readily absorbed and stored in the fatty tissues of organisms. Bioaccumulation is a significant concern as it can lead to the transfer and magnification of TBT through the food chain.

Quantitative Data Summary

The following tables summarize available quantitative data for tributyltin (TBT) compounds, which can be used as a proxy for the environmental behavior of this compound. It is important to note that these values can vary depending on the specific TBT compound and the environmental conditions of the study.

Table 1: Degradation Half-lives of Tributyltin (TBT) in Various Environmental Compartments

| Environmental Compartment | Half-life | Conditions | Reference |

| Marine Water | 1-2 weeks | - | Wikipedia |

| Sediment | ~2 years | - | Wikipedia |

| Sediment (Marina) | 2.1 years | First-order multi-step kinetic model | [8] |

| Culture (Moraxella osloensis) | 4.3 days | Laboratory biodegradation study | [9] |

Table 2: Environmental Partitioning and Bioaccumulation Factors for Tributyltin (TBT)

| Parameter | Value | Units | Reference |

| Log Koc (Organic Carbon-Water Partitioning Coefficient) | ~4.5 | L/kg | [10] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.19 - 3.84 | - | Wikipedia |

Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the environmental fate of chemical substances, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability (OECD 301)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms under aerobic conditions.

-

Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with a mixed population of microorganisms (e.g., from activated sludge). The mixture is incubated in the dark at a constant temperature.

-

Measurement: Biodegradation is determined by measuring the consumption of dissolved oxygen (BOD), the production of carbon dioxide (CO2), or the removal of dissolved organic carbon (DOC) over a 28-day period.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test.

Hydrolysis as a Function of pH (OECD 111)

This study determines the rate of abiotic degradation in water due to hydrolysis at different pH values.

-

Principle: A sterile aqueous solution of the test substance is prepared in buffered solutions at various pH levels (typically pH 4, 7, and 9).

-

Incubation: The solutions are incubated at a constant temperature in the dark.

-

Analysis: Samples are taken at regular intervals and analyzed for the concentration of the parent substance.

-

Endpoint: The rate of hydrolysis and the half-life of the substance are calculated for each pH.

Phototransformation in Water (Direct Photolysis)

This test assesses the potential for a substance to be degraded by sunlight.

-

Principle: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight.

-

Control: A control sample is kept in the dark to account for any non-photolytic degradation.

-

Analysis: The concentration of the test substance is measured over time in both the irradiated and control samples.

-

Endpoint: The quantum yield and the environmental half-life under specific light conditions are determined.

Adsorption/Desorption using a Batch Equilibrium Method (OECD 106)

This study determines the extent to which a substance partitions between soil/sediment and water.

-

Principle: A known mass of soil or sediment is equilibrated with a solution of the test substance of known concentration.

-

Equilibration: The mixture is agitated for a defined period to reach equilibrium.

-

Analysis: The concentration of the test substance remaining in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the solid phase is calculated by difference, and the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are determined.

Visualizations

Degradation Pathway of Tributyltin (TBT) Compounds

References

- 1. Federal Register :: Certain Tributyltin Compounds, Risk Assessments; Notice of Availability [federalregister.gov]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. Toxicity of tributyltin to the European flat oyster Ostrea edulis: Metabolomic responses indicate impacts to energy metabolism, biochemical composition and reproductive maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archive.epa.gov [archive.epa.gov]

- 5. Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus) [mdpi.com]

- 6. circabc.europa.eu [circabc.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of Tributyltin (TBT) by Extremophile Bacteria from Atacama Desert and Speciation of Tin By-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Search for chemicals - ECHA [echa.europa.eu]

In-depth Technical Guide: Research Applications and Toxicological Profile of Tributyltin Compounds with Reference to CAS 53478-61-8

Disclaimer: Extensive research for the specific compound with CAS number 53478-61-8, identified as Tributyl{[(R,Z)-12-hydroxyoctadec-9-enoyl]oxy}stannane, yielded no publicly available scientific literature, quantitative data, or detailed experimental protocols. This guide, therefore, provides a comprehensive technical overview of the broader class of tributyltin (TBT) compounds to offer a relevant scientific context. The properties and biological activities of CAS 53478-61-8 are expected to be similar to other TBTs, influenced by its specific ester side-chain.

Introduction to Tributyltin (TBT) Compounds

Tributyltin (TBT) compounds are a class of organotin chemicals characterized by a tin atom covalently bonded to three butyl groups, with the general structure (C₄H₉)₃Sn-X, where 'X' is an anionic moiety.[1] For many years, TBTs were globally recognized and utilized as highly effective biocides.[1][2] Their primary application was in antifouling paints for maritime vessels to prevent the accumulation of marine organisms such as barnacles and algae on the hulls.[1][2] Other significant uses included wood preservation, antifungal treatments in textiles and industrial water systems like cooling towers, and as biocides in agricultural settings.[3][4]

The widespread use of TBTs led to their accumulation in aquatic environments, revealing their extreme toxicity to non-target organisms. This discovery prompted severe international restrictions on their use to mitigate ecological damage.[2][5]

Toxicology and Key Biological Effects

The toxicity of TBT compounds is primarily driven by the tributyltin cation, [(C₄H₉)₃Sn]⁺, which can interfere with numerous biological processes.[6]

-

Immunotoxicity : TBTs are potent immunotoxicants that primarily target the thymus gland, a critical organ for T-cell development.[5][7] Exposure can result in a reduction in thymus weight (thymic atrophy) and impair cell-mediated immunity by suppressing T-lymphocyte functions.[5][7]

-

Endocrine Disruption : TBT is a well-established endocrine-disrupting chemical (EDC). Its most notable effect is the induction of "imposex" in female marine snails, where they develop male sexual organs, such as a penis and vas deferens, at exceedingly low environmental concentrations.[1][3] This phenomenon is a sensitive biomarker for TBT pollution.

-

Neurotoxicity : While generally less potent than other short-chain alkyltins (e.g., trimethyltins), TBT compounds are capable of inducing neurotoxic effects.[7]

-

Acute and Dermal Toxicity : TBT compounds are moderately to highly toxic if ingested or absorbed through the skin.[3] They are also severe irritants to the skin, eyes, and mucous membranes, with the potential to cause chemical burns upon direct contact with high concentrations.[3][6]

-

Hepatotoxicity : Chronic exposure to tributyltins has been demonstrated to cause significant damage to the bile duct in various mammalian species.[7] Adverse effects on the liver and spleen have also been documented.[5]

Quantitative Data

No quantitative data is available for CAS 53478-61-8. The following table presents a summary of acute toxicity data for Tributyltin Oxide (TBTO), a well-researched TBT compound, to provide a toxicological benchmark.

| Parameter | Species | Route | Value | Citations |

| LD₅₀ | Rat | Oral | 55 - 87 mg/kg | [3] |

| LD₅₀ | Mouse | Oral | 55 - 87 mg/kg | [3] |

| LD₅₀ | Rat | Dermal | 200 mg/kg | [3] |

| LD₅₀ | Mouse | Dermal | 200 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | 900 mg/kg | [3] |

Standardized Experimental Methodologies

The evaluation of a novel TBT compound like the one represented by CAS 53478-61-8 would likely follow established toxicological testing protocols.

In Vivo Acute Toxicity Assessment (Following OECD Guideline 423)

-

Objective : To determine the acute oral toxicity and estimate the LD₅₀ of a substance.

-

Methodology :

-

Animal Model : Typically female rats are used.

-

Procedure : A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting level (e.g., 300 mg/kg).

-

Observation : Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Dose Adjustment : The survival or death of the animals determines the next dosing step—either a higher or lower dose for a new cohort.

-

Endpoint : The process continues until the LD₅₀ can be determined or the substance is classified within a specific GHS toxicity category. A full necropsy is performed on all animals at the end of the study.

-

Immunotoxicity Evaluation (Following OECD Guideline 407)

-

Objective : To assess the potential immunotoxicity of a compound after repeated oral administration.

-

Methodology :

-

Study Design : The TBT compound is administered daily via oral gavage to groups of rodents for 28 days at three or more dose levels. A control group receives the vehicle only.

-

In-Life Observations : Body weight, food consumption, and clinical signs are monitored throughout the study.

-

Terminal Procedures : At the end of the dosing period, blood is collected for hematology and clinical chemistry.

-

Immunological Endpoints : The weights of the thymus and spleen are recorded. Histopathological examination of these organs and other lymphoid tissues is performed to identify any treatment-related changes in cell populations or tissue structure.

-

Endocrine Disruption Bioassay: Gastropod Imposex

-

Objective : To determine the potential of a TBT compound to induce imposex in a sensitive gastropod species.

-

Methodology :

-

Test Organism : A sensitive marine snail species, such as the dogwhelk (Nucella lapillus), is used.

-

Exposure System : Snails are exposed in a controlled laboratory setting to a range of low, environmentally realistic concentrations of the TBT compound dissolved in seawater.

-

Exposure Duration : The exposure typically lasts for several weeks to months.

-

Endpoint Measurement : Following exposure, the female snails are dissected and examined microscopically for the presence and developmental stage of male sex organs. The degree of imposex is quantified using a standardized metric like the Vas Deferens Sequence Index (VDSI).

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key molecular mechanism of TBT-induced endocrine disruption and a standard workflow for toxicological evaluation.

Caption: Proposed mechanism of TBT-induced imposex via activation of the Retinoid X Receptor (RXR).

Caption: A generalized workflow for conducting a preclinical toxicology study.

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. oregon.gov [oregon.gov]

- 6. healthandenvironment.org [healthandenvironment.org]

- 7. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History and Development of Tributyltin-Based Antifouling Paints

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, mechanism of action, and environmental impact of tributyltin (TBT)-based antifouling paints. The document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing the chemical properties of TBT, its efficacy as a biocide, the severe ecological consequences of its use, and the regulatory actions that led to its global ban.

Introduction: The Rise of a Highly Effective Antifouling Agent

Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant economic and operational challenge to the shipping industry. It increases drag, leading to higher fuel consumption and maintenance costs.[1] In the mid-20th century, the search for a potent and long-lasting solution led to the development of organotin compounds. The antifouling properties of tributyltin (TBT) were discovered in the 1950s, and by the 1960s and 1970s, TBT-based paints had become the global standard for protecting vessel hulls.[1][2]

Initially used as a booster biocide in copper-based formulations, TBT's superior effectiveness against a wide range of fouling organisms led to its widespread adoption as the primary active ingredient.[2] Two main types of TBT-based paints were developed: free-association and self-polishing copolymer (SPC) paints.

Chemical Properties of Tributyltin

Tributyltin is an organotin compound with the chemical formula (C₄H₉)₃Sn-X, where X is an anionic group such as oxide, chloride, or fluoride. Its effectiveness as an antifouling agent is intrinsically linked to its chemical and physical properties, which also contribute to its environmental persistence and toxicity.

| Property | Value | Reference |

| Molecular Formula (TBT-Oxide) | C₂₄H₅₄OSn₂ | [3] |

| Molecular Weight (TBT-Oxide) | 596.11 g/mol | [3] |

| Water Solubility | Low; varies with anion and water type (e.g., 1.4 mg/L for TBTO in saltwater) | [3] |

| Octanol-Water Partition Coefficient (Log Kow) | 3.19 - 4.4 | [1] |

| Half-life in Seawater | Several days to weeks | [1] |

| Half-life in Sediment | Months to several years (significantly longer in anaerobic conditions) | [4] |

| Degradation Pathway | Sequential dealkylation to dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin. | [3] |

Antifouling Paint Formulations and Mechanism of Action

The delivery mechanism of TBT to the surrounding water is a critical aspect of its function and environmental impact. The two primary formulations differed significantly in their biocide release profiles.

Free-Association Paints

In free-association, or ablative, paints, the TBT biocide was physically mixed into the paint matrix. The biocide would then leach out from the surface, creating a toxic boundary layer that prevented organism settlement. This method resulted in a high initial release rate that diminished over time as the biocide in the outer layers was depleted.[5]

Self-Polishing Copolymer (SPC) Paints

Self-polishing copolymer paints represented a significant technological advancement. In these formulations, the TBT molecule was chemically bonded to the acrylic polymer backbone of the paint.[5] The polymer was designed to slowly hydrolyze in seawater, cleaving the TBT-polymer bond and releasing the biocide at a controlled rate. This process also "polished" the paint surface, continuously exposing a fresh layer of antifouling agent and maintaining a smooth hull.[5][6]

| Paint Type | Leaching Mechanism | Leaching Rate Profile | Reference |

| Free-Association | Physical leaching of TBT from the paint matrix. | High initial rate, declining over time. | [5] |

| Self-Polishing Copolymer (SPC) | Chemical hydrolysis of the TBT-polymer bond. | Controlled and constant release over the paint's lifespan. | [5][6] |

Environmental Impact and Ecotoxicity

The very properties that made TBT an effective antifouling agent—high toxicity and persistence—also led to severe, unintended environmental consequences. TBT is highly toxic to a wide range of non-target marine organisms, even at extremely low concentrations in the nanogram per liter range.

Endocrine Disruption and Imposex

One of the most well-documented and dramatic effects of TBT is the induction of "imposex" in female marine snails. Imposex is the superimposition of male sexual characteristics, such as a penis and vas deferens, onto females.[2] This condition can lead to sterility and population decline in sensitive species.[2]

Toxicity to Marine Organisms

TBT has been shown to be toxic to a broad spectrum of marine life, from microorganisms to vertebrates. The following table summarizes some of the reported toxicity values.

| Organism Group | Species | Endpoint | Toxicity Value (µg/L) | Reference |

| Fish | Menidia beryllina (Inland Silverside) | Larval growth reduction | 0.93 | [7] |

| Pimephales promelas (Fathead Minnow) | LOEC (growth) | 0.08 | [7] | |

| Crustaceans | Daphnia magna | 21-day NOEC (reproduction) | 0.2 | [8] |

| Acartia tonsa (Copepod) | 96-hour LC50 | 0.13 | [7] | |

| Molluscs | Nucella lapillus (Dog-whelk) | Imposex induction | 0.019 | [7] |

| Crassostrea virginica (Eastern Oyster) | 66-day NOEC (growth) | 0.13 | [7] | |

| Algae | Diatoms | 92-96 hour EC50 (growth) | 0.13 - 376 | [7] |

Environmental Concentrations

The widespread use of TBT-based paints led to significant contamination of coastal waters and sediments, particularly in areas with high shipping traffic such as ports, harbors, and marinas.

| Location Type | Pre-Ban TBT Concentrations (Water, ng/L) | Post-Ban TBT Concentrations (Water, ng/L) | Pre-Ban TBT Concentrations (Sediment, ng/g) | Post-Ban TBT Concentrations (Sediment, ng/g) | References |

| Marinas/Harbors | Frequently >100, up to several thousand | Generally <100, but can still be elevated | High, often in the µg/g range | Decreasing, but can remain high due to persistence | [1][4][9][10] |

| Shipping Lanes | Elevated compared to open ocean | Lower than pre-ban | Moderate to high | Decreasing | [9] |

| Open Ocean | Generally low, but detectable | Close to or below detection limits | Low | Low | [1] |

Experimental Protocols

Analysis of Tributyltin in Seawater

A common method for the determination of TBT in seawater involves gas chromatography-mass spectrometry (GC-MS). A generalized protocol is as follows:

-

Sample Collection and Preservation: Collect seawater samples in pre-cleaned glass bottles. Acidify to a pH < 2 with a suitable acid (e.g., HCl) to preserve the TBT.

-

Extraction: Perform a liquid-liquid extraction of the acidified water sample with a non-polar solvent (e.g., hexane) containing a chelating agent like tropolone.

-

Derivatization: Convert the extracted TBT into a more volatile form suitable for GC analysis. This is often achieved through ethylation using sodium tetraethylborate (NaBEt₄) or a Grignard reaction.[3][11]

-

Cleanup: Remove interfering compounds from the extract using column chromatography with a sorbent like silica (B1680970) gel.

-

GC-MS Analysis: Inject the cleaned and derivatized extract into a gas chromatograph coupled with a mass spectrometer. Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[3][11][12]

-

Quantification: Use an internal standard (e.g., deuterated TBT or another organotin compound like tripropyltin) for accurate quantification.

Assessment of Imposex

The degree of imposex in gastropod populations is a sensitive biomarker for TBT exposure. The Vas Deferens Sequence Index (VDSI) is a commonly used metric.

-

Sample Collection: Collect a sufficient number of female snails of a specific species from the study site.

-

Dissection: Carefully dissect the snails under a microscope to observe the development of male sexual organs (penis and vas deferens).

-

Staging: Assign a stage of imposex development to each female based on a standardized scheme. The stages typically range from 0 (no imposex) to 6 (female sterility due to blockage of the genital pore by the vas deferens).[13][14]

-

VDSI Calculation: Calculate the Vas Deferens Sequence Index as the average of the imposex stages for all females in the sample. A higher VDSI indicates a greater degree of TBT pollution.[13][14]

Signaling Pathways of TBT-Induced Endocrine Disruption

The precise molecular mechanisms by which TBT induces imposex are complex and thought to involve multiple signaling pathways. Three primary hypotheses have been proposed:

Aromatase Inhibition

This hypothesis suggests that TBT inhibits the activity of aromatase, the enzyme responsible for converting androgens (like testosterone) to estrogens.[15][16][17][18] This inhibition leads to an accumulation of androgens, which in turn promotes the development of male sexual characteristics in females.[15][16][17][18]

Neurotoxic Effects

Another proposed mechanism is that TBT acts as a neurotoxin, disrupting the release of neuropeptides that regulate sexual differentiation in gastropods.[19] This could involve the abnormal release of a "penis-morphogenic factor," leading to penis development in females.

Retinoid X Receptor (RXR) Agonism

More recent research has shown that TBT can act as a potent agonist for the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in various developmental and metabolic processes.[20][21][22][23][24] By binding to and activating RXR, TBT can disrupt normal gene expression patterns related to sexual development and other physiological functions.[20][21][22][23][24]

Regulation and Global Ban

The growing body of evidence on the severe environmental impacts of TBT led to regulatory action. France was the first country to restrict the use of TBT paints on vessels under 25 meters in 1982. Other countries followed suit in the late 1980s and 1990s.

The International Maritime Organization (IMO) began addressing the issue in the late 1980s, culminating in the adoption of the International Convention on the Control of Harmful Anti-fouling Systems on Ships in 2001. This convention called for a global ban on the application of organotin-based antifouling paints by January 1, 2003, and their complete absence from vessel hulls by January 1, 2008.

Conclusion

Tributyltin-based antifouling paints represent a classic example of a highly effective technology with unforeseen and severe environmental consequences. While their ability to control biofouling was unparalleled for decades, the profound and lasting damage to marine ecosystems necessitated a global ban. The legacy of TBT contamination persists in marine sediments, serving as a long-term reminder of the importance of thorough environmental risk assessment in the development of new chemical technologies. The study of TBT's mechanisms of toxicity continues to provide valuable insights into endocrine disruption and the complex interactions between chemical pollutants and biological systems.

References

- 1. medecine-maritime.fr [medecine-maritime.fr]

- 2. web.viu.ca [web.viu.ca]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ortepa.org [ortepa.org]

- 6. Ecoloflex SPC TBT-Free hydrolyzing self-polishing antifouling [wilckens.ee]

- 7. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 8. epa.gov [epa.gov]

- 9. Status and Trends of Organotin in Sediments in the Southern North Sea [oap.ospar.org]

- 10. Course:EOSC270/2023/The Effect of TBT on Ecosystems Within High Marine Vessel Traffic Areas. - UBC Wiki [wiki.ubc.ca]

- 11. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of human cytochrome P450 aromatase activity by butyltins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Theoretical Study of Organotin Binding in Aromatase [mdpi.com]

- 19. Effect of tributyltin on the food intake and brain neuropeptide expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tributyltin Affects Retinoid X Receptor-Mediated Lipid Metabolism in the Marine Rotifer Brachionus koreanus > Recent Publication [bio.skku.edu]

- 23. Effects of tributyltin on retinoid X receptor gene expression and global DNA methylation during intracapsular development of the gastropod Tritia mutabilis (Linnaeus, 1758) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative solubility data for tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is not publicly available. This guide provides a comprehensive overview based on the known properties of structurally related organotin carboxylates and general principles of solubility.

Introduction

Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is an organotin carboxylate. Organotin compounds, characterized by at least one tin-carbon bond, have found applications in various industrial and chemical processes. The solubility of these compounds is a critical parameter for their synthesis, formulation, and application. This document outlines the expected solubility profile of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate in organic solvents, based on the general behavior of similar organotin compounds, and provides a general methodology for its experimental determination.

Predicted Solubility Profile

The structure of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, featuring three butyl groups and a long C18 carboxylate chain, suggests it is a lipophilic molecule. Generally, the solubility of organotin compounds in water is low and decreases with an increasing number and length of the organic substituents[1]. Conversely, they tend to be soluble in a range of organic solvents[1][2][3].

General Solubility of Organotin Carboxylates in Organic Solvents:

| Solvent Class | Specific Solvents | Expected Solubility of Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate |

| Non-polar Aprotic | n-Hexane, Heptane, Benzene, Toluene | High |

| Polar Aprotic | Chloroform, Dichloromethane, Diethyl Ether, THF | High |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High |

| Polar Protic | Methanol, Ethanol | Moderate |

| Aqueous | Water | Very Low |

This table is a qualitative summary based on general trends for organotin carboxylates and should be confirmed by experimental data.

Organotin carboxylates are often synthesized and recrystallized from organic solvents, indicating good solubility. For instance, various organotin carboxylates have been reported to be soluble in chloroform, benzene, and dimethyl sulfoxide[3]. Dichloromethane has been noted as an effective solvent for the synthesis of some organotin carboxylates[4]. While many organotin compounds are soluble in a range of common organic solvents, some are insoluble in light petroleum ethers like hexane (B92381) and heptane[3].

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a novel compound like tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.

3.1. Materials and Equipment

-

Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

-

A range of organic solvents (e.g., hexane, toluene, chloroform, acetone, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC or GC-MS for quantification

-

Glass vials with screw caps

3.2. Procedure (Shake-Flask Method)

-

Add an excess amount of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate to a glass vial.

-

Add a known volume of the desired organic solvent.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand to let undissolved solid settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or GC-MS.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

Visualization of Methodologies and Logical Relationships

Experimental Workflow for Solubility Determination:

References

Spectroscopic Analysis of Einecs 258-578-7: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for Einecs 258-578-7 , chemically identified as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate . The Chemical Abstracts Service (CAS) registry number for this compound is 53478-61-8 , and its molecular formula is C30H60O3Sn .

Executive Summary: Publicly available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) specifically for this compound is limited. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics based on data from closely related organotin carboxylates and long-chain fatty acid esters. The methodologies presented are standard analytical chemistry protocols for the characterization of such compounds.

Chemical Structure and General Properties

IUPAC Name: tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

Molecular Formula: C30H60O3Sn

Molecular Weight: 587.5 g/mol

The molecule consists of a tributyltin moiety esterified with (Z,7R)-7-hydroxyoctadec-9-enoic acid, a derivative of ricinoleic acid. The presence of the organotin group and the long-chain carboxylate with hydroxyl and alkene functionalities will dictate its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available, the expected chemical shifts for its key structural components can be inferred from studies on analogous organotin carboxylates and long-chain fatty acid derivatives.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Sn-(CH₂)₃-CH ₃ | 0.85 - 0.95 | Triplet | Terminal methyl protons of the butyl groups. |

| Sn-CH₂-CH₂ -CH₂ -CH₃ | 1.25 - 1.70 | Multiplet | Methylene protons of the butyl groups. |

| Sn-CH₂ -(CH₂)₂-CH₃ | 0.90 - 1.30 | Multiplet | Methylene protons alpha to the tin atom. |

| =CH-CH= | 5.30 - 5.60 | Multiplet | Vinylic protons of the C9-C10 double bond. |

| -CH(OH)- | 3.60 - 3.70 | Multiplet | Proton on the carbon bearing the hydroxyl group. |

| -COO-CH₂- | 2.20 - 2.40 | Triplet | Methylene protons alpha to the carboxyl group. |

| -OH | Variable | Singlet (broad) | Hydroxyl proton; position is solvent and concentration dependent. |

| Chain -CH₂- | 1.20 - 1.40 | Multiplet | Methylene protons of the fatty acid backbone. |

| Chain -CH₃ | 0.80 - 0.90 | Triplet | Terminal methyl protons of the fatty acid chain. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Sn-(CH₂)₃-C H₃ | 13.5 - 14.5 | Terminal methyl carbons of the butyl groups. |

| Sn-CH₂-C H₂-C H₂-CH₃ | 26.0 - 29.0 | Methylene carbons of the butyl groups. |

| Sn-C H₂-(CH₂)₂-CH₃ | 16.0 - 18.0 | Methylene carbons alpha to the tin atom. |

| C =O | 170 - 175 | Carbonyl carbon of the ester. |

| C H=C H | 125 - 135 | Vinylic carbons. |

| -C H(OH)- | 70 - 75 | Carbon bearing the hydroxyl group. |

| -COO-C H₂- | 34.0 - 36.0 | Methylene carbon alpha to the carboxyl group. |

| Chain -C H₂- | 22.0 - 32.0 | Methylene carbons of the fatty acid backbone. |

| Chain -C H₃ | 14.0 - 14.5 | Terminal methyl carbon of the fatty acid chain. |

¹¹⁹Sn NMR Spectroscopy: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin atom. For a tetracoordinated tin center in a tributyltin carboxylate, a chemical shift in the range of +80 to +140 ppm is expected.[3][4]

Experimental Protocol for NMR Spectroscopy

A standard experimental protocol for obtaining NMR spectra of a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹¹⁹Sn NMR Acquisition: If available, acquire the spectrum using a multinuclear probe.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the ester carbonyl group, the C-O bonds, the O-H bond, the C=C bond, and the various C-H bonds of the alkyl chains.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| C=C Stretch (alkene) | 1640 - 1680 | Medium to Weak |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

| Sn-C Stretch | 500 - 600 | Medium to Weak |

The position of the C=O stretching vibration can provide information about the coordination of the carboxylate group to the tin atom.[6][7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used for direct analysis of the neat sample.[6]

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For organotin compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.[8][9][10][11]

Expected Fragmentation Pattern:

-

Molecular Ion Peak [M]⁺ or Adducts [M+H]⁺, [M+Na]⁺: The presence of these peaks would confirm the molecular weight of the compound.

-

Loss of Butyl Groups: A characteristic fragmentation pattern for tributyltin compounds is the successive loss of butyl radicals (•C₄H₉).

-

Cleavage of the Ester Bond: Fragmentation at the ester linkage will result in ions corresponding to the tributyltin cation and the carboxylate anion (or its fragments).

-

Fragments from the Fatty Acid Chain: Further fragmentation of the octadecenoate chain will occur.

The isotopic pattern of tin (which has several stable isotopes) will be a key feature in identifying tin-containing fragments in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Identify the molecular ion and characteristic fragment ions. Analyze the isotopic distribution for tin-containing fragments.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organotin carboxylate.

Caption: General workflow for spectroscopic analysis.

Caption: Structure-Spectra relationship.

References

- 1. bohrium.com [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. sciex.com [sciex.com]

- 10. A mass spectrometry-based approach gives new insight into organotin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organotin compounds [sciex.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Tributyltin (TBT) in Seawater

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT), a highly toxic organotin compound, has been widely used as a biocide in anti-fouling paints for ships and boats. Its extensive use has led to significant contamination in marine environments, posing a severe threat to aquatic organisms even at very low concentrations.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring TBT levels in seawater to assess environmental risks and ensure regulatory compliance. This document provides detailed application notes and protocols for the most common and effective analytical methods for the determination of TBT in seawater.

Analytical Methods Overview

The determination of TBT in seawater typically involves three main steps: sample preparation (extraction and concentration), derivatization (for gas chromatography-based methods), and instrumental analysis. The most frequently employed techniques include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Commonly Used Analytical Techniques:

-

Gas Chromatography (GC): Coupled with various detectors such as Flame Photometric Detector (FPD), Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). GC-based methods require a derivatization step to convert the polar and non-volatile TBT into a more volatile form suitable for GC analysis.[2]

-

Liquid Chromatography (LC): Typically coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). LC-based methods offer the advantage of analyzing TBT directly without the need for derivatization.[3]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance characteristics of various analytical methods for TBT detection in seawater, providing a basis for comparison.

| Analytical Method | Sample Preparation | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-FPD | Liquid-Liquid Extraction (LLE) | Sodium tetraethylborate (NaBEt4) | ~1 µg/L (as Sn) | - | - | [4] |

| GC-MS (NICI) | LLE with HCl | HBr doping in GC system | 20 pg/mL (TBT bromide) | - | - | [5] |

| GC-MS/MS | LLE with DDTC | Pentylmagnesium bromide | 0.26 - 0.84 pg of Sn | - | 71 - 109 | [6] |

| GC-ICP-MS (Triple ID) | Direct derivatization | Sodium tetraethylborate (NaBEt4) | 0.015 ng/L | - | 103 | [7][8] |

| LC-APCI-MS | LLE (n-hexane-ethyl acetate) | None | 35 ng/mL | - | 72 - 96 | [9] |

| LC-MS/MS | Direct injection | None | - | < 0.06 ng/L (recommended) | - | [10] |

| On-line SPE-LC-ESI-MS | On-line Solid-Phase Extraction | None | 0.02 µg/L | - | 81.0 - 101.9 | [11] |

| GC-QqQ-MS | Liquid-Liquid Microextraction | None (underivatized) | - | 0.002 ng/L | 74 | [12] |

| HS-SPME-GC-FPD | Headspace Solid-Phase Microextraction | Sodium tetraethylborate (NaBEt4) | 0.006 ng Sn/L | - | - | [13] |

Experimental Protocols

Protocol 1: TBT Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a common method for TBT analysis involving liquid-liquid extraction, derivatization with sodium tetraethylborate (NaBEt4), and subsequent analysis by GC-MS.

1. Sample Collection and Preservation:

-

Collect seawater samples in pre-cleaned amber glass bottles.

-

To prevent degradation of TBT, acidify the samples to a pH < 2 with a strong acid (e.g., HCl) immediately after collection.

-

Store samples at 4°C in the dark until analysis.

2. Materials and Reagents:

-

Tributyltin chloride (TBTCl) standard

-

Tripentyltin chloride (TPenT-Cl) or other suitable internal standard

-

Sodium tetraethylborate (NaBEt4), 1% (w/v) in methanol (B129727) (prepare fresh)

-

Sodium acetate (B1210297) buffer (1 M, pH 5.4)

-

Hexane or isooctane (B107328) (pesticide grade)

-

Anhydrous sodium sulfate

-

Deionized water

3. Experimental Procedure:

-

Extraction and Derivatization:

-

To a 100 mL seawater sample in a separatory funnel, add a known amount of internal standard.

-

Add 10 mL of 1 M sodium acetate buffer to adjust the pH to approximately 5.4.[14]

-

Add 1 mL of freshly prepared 1% NaBEt4 solution for ethylation.[14]

-

Immediately add 3 mL of isooctane and shake vigorously for 2 minutes to extract the ethylated TBT.[14]

-

Allow the phases to separate and collect the organic (upper) layer.

-

Repeat the extraction with another 3 mL of isooctane and combine the organic extracts.

-

Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.[14]

-

-

Concentration and Analysis:

-

Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.[14]

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

4. GC-MS Parameters (Typical):

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Mode: Selected Ion Monitoring (SIM) for target ions of ethylated TBT and the internal standard.

Experimental Workflow Diagram (GC-MS)

Caption: Workflow for TBT analysis in seawater using GC-MS.

Protocol 2: TBT Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a direct method for TBT analysis using LC-MS/MS, which avoids the derivatization step.

1. Sample Collection and Preservation:

-

Follow the same procedure as in Protocol 1.

2. Materials and Reagents:

-

Tributyltin chloride (TBTCl) standard

-

Internal standard (e.g., deuterated TBT)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

3. Experimental Procedure:

-

Sample Preparation:

-

For direct injection, centrifuge a portion of the acidified seawater sample to remove any particulate matter.[3]

-

Alternatively, for higher sensitivity and to remove salts that can interfere with the analysis, perform a solid-phase extraction (SPE) cleanup.[10]

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the seawater sample onto the cartridge.

-

Wash the cartridge with deionized water to remove salts.

-

Elute the TBT with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Add a known amount of internal standard to the prepared sample.

-

-

Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the prepared sample into the LC-MS/MS system.

-

4. LC-MS/MS Parameters (Typical):

-

LC Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient Elution: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the run.

-

Flow Rate: 0.4 mL/min

-

MS Ionization: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of TBT and the internal standard.

Experimental Workflow Diagram (LC-MS/MS)

Caption: Workflow for TBT analysis in seawater using LC-MS/MS.

Conclusion

The choice of analytical method for TBT detection in seawater depends on several factors, including the required sensitivity, available instrumentation, and the complexity of the sample matrix. GC-based methods, particularly those coupled with MS, offer very low detection limits but require a derivatization step.[5][6][7] LC-MS/MS methods provide a more direct analysis without derivatization, simplifying sample preparation.[3] For ultra-trace analysis, techniques like GC-ICP-MS or methods involving pre-concentration steps like solid-phase microextraction (SPME) are highly effective.[7][8][13] The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to select and implement the most appropriate method for their specific needs in monitoring TBT contamination in the marine environment.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

- 5. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of tributyltin in seawater using triple isotope dilution gas chromatography-inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Innovative analytical method for the determination of underivatized tributyltin and pentachlorophenol in seawater by gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pjoes.com [pjoes.com]

Application Note: Quantification of Triphenyl Phosphate (Einecs 258-578-7) in Sediment using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Triphenyl phosphate (B84403) (TPP), identified by Einecs number 258-578-7, is an organophosphate compound widely used as a flame retardant and plasticizer.[1] Due to its widespread use, TPP is frequently detected in various environmental compartments, including sediment, where it can accumulate due to its hydrophobic nature.[1] Monitoring TPP concentrations in sediment is crucial for assessing environmental contamination and potential ecological risks. This application note provides a detailed protocol for the quantitative analysis of TPP in sediment samples using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary